Pharmacokinetic Performance of MAG Liposome vs. Free Monoammonium Glycyrrhizinate
Encapsulation of monoammonium glycyrrhizinate (MAG) in a liposomal formulation significantly alters its pharmacokinetic profile compared to the free compound. In a study using a two-compartment open model, the liposomal formulation demonstrated a 25.1% increase in the area under the curve (AUC) and a 20.6% decrease in clearance rate (Cl) relative to the unencapsulated MAG [1].
| Evidence Dimension | Area Under the Curve (AUC) |
|---|---|
| Target Compound Data | AUC increased by 25.1% for MAG liposome |
| Comparator Or Baseline | Free monoammonium glycyrrhizinate (baseline) |
| Quantified Difference | +25.1% AUC |
| Conditions | Intravenous administration; pharmacokinetic parameters calculated by 3P87 program using RP-HPLC. |
Why This Matters
For procurement in formulation development, this data quantifies the significant improvement in systemic exposure achievable through liposomal encapsulation, a key consideration when sourcing MAG for advanced drug delivery systems.
- [1] Li, X. G., & Zhai, S. D. (2003). Study of the in vitro and in vivo pharmaceutical behaviors of monoammonium glycyrrhizinate liposome. Chinese Pharmaceutical Journal, 38(11), 845-848. View Source
